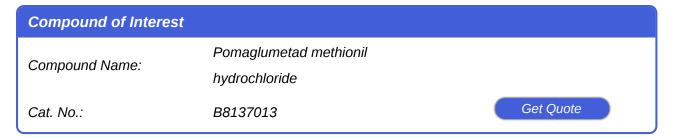


Pomaglumetad Methionil: A Comparative Meta-Analysis of Clinical Trials in Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for pomaglumetad methionil, a selective metabotropic glutamate receptor 2/3 (mGluR2/3) agonist investigated for the treatment of schizophrenia. It offers an objective comparison of its efficacy and safety profile against both placebo and established atypical antipsychotics, supported by experimental data from key clinical studies.

Pomaglumetad methionil operates via a novel, non-dopaminergic mechanism, aiming to modulate glutamatergic neurotransmission, which is hypothesized to be dysregulated in schizophrenia.[1][2] Unlike traditional antipsychotics that primarily target dopamine and serotonin receptors, pomaglumetad methionil's action on mGluR2/3 was anticipated to offer a different side-effect profile.[3][4]

Efficacy Analysis

The primary measure of efficacy in the majority of clinical trials for schizophrenia is the change in the Positive and Negative Syndrome Scale (PANSS) total score. A systematic review and meta-analysis of four randomized controlled trials (RCTs) revealed that pomaglumetad methionil did not demonstrate a statistically significant effect on PANSS scores compared to placebo (p-value = 0.31).[3][5] Furthermore, when compared to atypical antipsychotics, it was found to be less effective in reducing PANSS scores (p-value < 0.00001).[3][5]



One significant Phase 3, multicenter, double-blind study (NCT01328093) directly compared pomaglumetad methionil with aripiprazole over 24 weeks.[6] In this trial, the change in PANSS total scores was significantly greater for aripiprazole (-15.58 \pm 1.58) than for pomaglumetad methionil (-12.03 \pm 0.99; P = 0.045).[6]

However, some exploratory analyses of a pooled dataset from five placebo-controlled trials suggested potential efficacy in specific patient subgroups.[7] Patients who were early in the disease course (≤3 years) or had been previously treated with dopamine D2 receptor antagonists showed a significantly greater improvement with 40 mg of pomaglumetad methionil compared to placebo.[7]

Table 1: Comparison of Efficacy of Pomaglumetad Methionil in Schizophrenia Clinical Trials



Trial Identifier/ Reference	Comparis on Groups	N (Pomaglu metad)	N (Comparat or)	Primary Outcome Measure	Result (Pomaglu metad vs. Comparat or)	P-value
Meta- analysis (4 RCTs)[3][5]	Pomaglum etad vs. Placebo	-	-	Mean Difference in PANSS Score	Not statistically significant	0.31
Meta- analysis (4 RCTs)[3][5]	Pomaglum etad vs. Atypical Antipsycho tics	-	-	Mean Difference in PANSS Score	Less effective than atypical antipsychot ics	< 0.00001
NCT01328 093 (Adams et al., 2014) [6]	Pomaglum etad vs. Aripiprazol e	516	162	Change in PANSS Total Score	-12.03 ± 0.99 vs. -15.58 ± 1.58	0.045
Adams et al., 2013[1]	Pomaglum etad vs. Standard of Care (SOC)	130	131	Change in PANSS Total Score at 24 weeks	Less improveme nt than SOC	0.004
Downing et al., 2014[3]	Pomaglum etad (40mg & 80mg BID) vs. Placebo	1013 (total)	-	Change in PANSS Total Score	No significant improveme nt	-

Safety and Tolerability Profile



A key differentiating factor for pomaglumetad methionil was its anticipated favorable side-effect profile, particularly concerning weight gain and extrapyramidal symptoms (EPS), which are common with atypical antipsychotics.

The meta-analysis of four RCTs indicated a significant advantage for pomaglumetad methionil regarding weight gain (p-value < 0.00001) and prolactin elevation (p < 0.0001) when compared to atypical antipsychotics.[3][5] In the NCT01328093 trial, patients receiving pomaglumetad methionil experienced significant weight loss at 24 weeks (-2.8 \pm 0.4 kg), while the aripiprazole group had a slight weight gain (0.4 \pm 0.6 kg; P < 0.001).[6]

Despite these metabolic advantages, the overall discontinuation rates and incidence of serious adverse events (SAEs) were higher in the pomaglumetad methionil groups in some studies. In the NCT01328093 trial, the incidence of SAEs (8.2% vs. 3.1%; P = 0.032) and discontinuation due to adverse events (16.2% vs. 8.7%; P = 0.020) were significantly higher for pomaglumetad methionil compared to aripiprazole.[6] The most common treatment-emergent adverse events reported with pomaglumetad methionil were vomiting, agitation, and dyspepsia.[1]

Table 2: Comparison of Safety and Tolerability of Pomaglumetad Methionil



Trial Identifier/Refere nce	Comparison Groups	Key Safety/Tolerabili ty Finding	Result (Pomaglumetad vs. Comparator)	P-value
Meta-analysis (4 RCTs)[3][5]	Pomaglumetad vs. Atypical Antipsychotics	Weight Gain	Significantly less weight gain	< 0.00001
Meta-analysis (4 RCTs)[3][5]	Pomaglumetad vs. Atypical Antipsychotics	Prolactin Elevation	Significantly less prolactin elevation	< 0.0001
NCT01328093 (Adams et al., 2014)[6]	Pomaglumetad vs. Aripiprazole	Serious Adverse Events (SAEs)	8.2% vs. 3.1%	0.032
NCT01328093 (Adams et al., 2014)[6]	Pomaglumetad vs. Aripiprazole	Discontinuation due to Adverse Events	16.2% vs. 8.7%	0.020
Adams et al., 2013[1]	Pomaglumetad vs. Standard of Care (SOC)	Discontinuation due to Lack of Efficacy	20.8% vs. 11.5%	0.044
Adams et al., 2013[1]	Pomaglumetad vs. Standard of Care (SOC)	Treatment- Emergent Parkinsonism	Significantly lower incidence	0.011
Adams et al., 2013[1]	Pomaglumetad vs. Standard of Care (SOC)	Treatment- Emergent Akathisia	Significantly lower incidence	0.029

Experimental Protocols

NCT01328093: Pomaglumetad Methionil vs. Aripiprazole[6]

- Study Design: A 24-week, multicenter, randomized, double-blind, Phase 3 study.
- Participants: 678 patients with a diagnosis of schizophrenia.



- Inclusion Criteria: Adults aged 18-65 with a DSM-IV-TR diagnosis of schizophrenia who were experiencing an acute exacerbation of psychotic symptoms.
- Exclusion Criteria: Included other current Axis I psychiatric diagnoses, history of inadequate response to at least two different antipsychotics, and recent treatment with aripiprazole.
- Intervention: Patients were randomized (3:1) to receive either flexible-dose pomaglumetad methionil (40 or 80 mg twice daily) or flexible-dose aripiprazole (10, 15, or 20 mg once daily).
- Primary Outcome: Change from baseline in PANSS total score at 24 weeks.
- Secondary Outcomes: Included changes in body weight, incidence of adverse events, and discontinuation rates.
- Statistical Analysis: Efficacy and safety data were analyzed for the intent-to-treat population.
 A mixed-effects model for repeated measures (MMRM) was used to analyze the change from baseline in the PANSS total score.

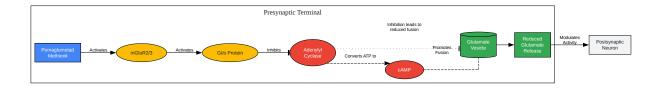
HBBR Study (Adams et al., 2013): Pomaglumetad Methionil vs. Standard of Care (SOC)[1]

- Study Design: A long-term, Phase 2, multicenter, randomized, open-label, comparative safety study.
- Participants: 261 patients with schizophrenia.
- Intervention: Patients were randomized to receive either pomaglumetad methionil (40 mg twice daily) or standard of care (SOC), which consisted of olanzapine, risperidone, or aripiprazole.
- Primary Outcome: Time to discontinuation due to lack of tolerability.
- Secondary Outcomes: Included change in PANSS total score and incidence of adverse events.

Signaling Pathway and Experimental Workflow



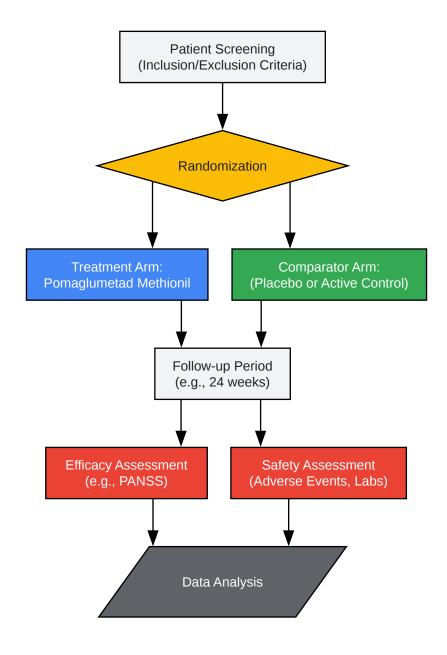
The proposed mechanism of action for pomaglumetad methionil involves the activation of presynaptic mGluR2/3, which are G-protein coupled receptors. Their activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in presynaptic glutamate release. This modulation of the glutamatergic system is thought to counteract the hyperactivity implicated in the pathophysiology of schizophrenia.



Click to download full resolution via product page

Caption: Signaling pathway of pomaglumetad methionil.





Click to download full resolution via product page

Caption: Generalized workflow of a clinical trial.

Conclusion

The meta-analysis of clinical trials involving pomaglumetad methionil indicates that while it presents a favorable metabolic and extrapyramidal side-effect profile compared to atypical antipsychotics, it did not demonstrate consistent efficacy in the broad population of patients with schizophrenia. The development of pomaglumetad methionil for schizophrenia was ultimately discontinued by Eli Lilly.[8] However, the unique mechanism of action and the



potential for efficacy in specific, early-stage patient populations may warrant further investigation into glutamatergic modulators for the treatment of schizophrenia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. psychiatryonline.org [psychiatryonline.org]
- 2. Differential expression of metabotropic glutamate receptor 2 and 3 in schizophrenia: a mechanism for antipsychotic drug action? PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pomaglumetad Methionil (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The G Protein-Coupled Glutamate Receptors as Novel Molecular Targets in Schizophrenia Treatment—A Narrative Review [mdpi.com]
- 6. Effect of mGluR2 Positive Allosteric Modulation on Frontostriatal Working Memory Activation in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov:443]
- To cite this document: BenchChem. [Pomaglumetad Methionil: A Comparative Meta-Analysis
 of Clinical Trials in Schizophrenia]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b8137013#meta-analysis-of-clinical-trials-involvingpomaglumetad-methionil]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com